2-[4-(tert-Butoxycarbonyl)-1-piperidyl]acetic Acid
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Overview
Description
2-[4-(tert-Butoxycarbonyl)-1-piperidyl]acetic Acid is a compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the piperidine ring. This compound is often used as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(tert-Butoxycarbonyl)-1-piperidyl]acetic Acid typically involves the protection of the piperidine nitrogen with a Boc group. This can be achieved by reacting piperidine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions usually involve stirring the mixture at ambient temperature or heating it in tetrahydrofuran (THF) at 40°C .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds.
Chemical Reactions Analysis
Types of Reactions
2-[4-(tert-Butoxycarbonyl)-1-piperidyl]acetic Acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include the free amine derivative, various oxidized products, and substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[4-(tert-Butoxycarbonyl)-1-piperidyl]acetic Acid has several scientific research applications, including:
Chemistry: Used as a semi-flexible linker in the development of PROTACs for targeted protein degradation.
Biology: Employed in the study of protein-protein interactions and the development of chemical probes.
Medicine: Investigated for its potential in drug development, particularly in the design of bifunctional molecules for targeted therapies.
Industry: Utilized in the synthesis of various chemical intermediates and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-[4-(tert-Butoxycarbonyl)-1-piperidyl]acetic Acid involves its role as a linker in PROTACs. As a piperidine derivative, it may interact with its targets by binding to specific sites, leading to changes in the activity of these targets. The exact molecular mechanism of action is yet to be fully determined.
Comparison with Similar Compounds
Similar Compounds
2-(4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid: Another 4-aryl piperidine used as a semi-flexible linker in PROTAC development.
2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid: Used as a rigid linker in PROTAC development and chemical conjugates.
Uniqueness
2-[4-(tert-Butoxycarbonyl)-1-piperidyl]acetic Acid is unique due to its specific structure, which provides a balance between flexibility and rigidity, making it suitable for use as a linker in PROTACs. Its ability to incorporate rigidity into the linker region impacts the 3D orientation of the degrader and optimizes drug-like properties .
Properties
Molecular Formula |
C12H21NO4 |
---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]acetic acid |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)9-4-6-13(7-5-9)8-10(14)15/h9H,4-8H2,1-3H3,(H,14,15) |
InChI Key |
USNSYFKTAGXNHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCN(CC1)CC(=O)O |
Origin of Product |
United States |
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